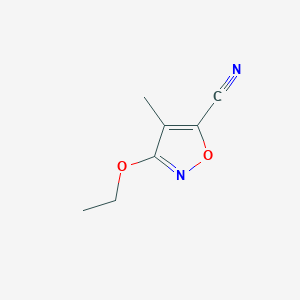
3-Ethoxy-4-methylisoxazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-methylisoxazole-5-carbonitrile, also known as EMIC, is a synthetic compound used in scientific research. It belongs to the isoxazole class of compounds and has been studied for its potential therapeutic applications. EMIC has shown promising results in various research studies, and
Mecanismo De Acción
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been shown to inhibit the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in various cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethoxy-4-methylisoxazole-5-carbonitrile has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for storage and transportation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Ethoxy-4-methylisoxazole-5-carbonitrile. One potential direction is to explore its use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and inflammatory diseases. In addition, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved bioavailability and solubility.
Métodos De Síntesis
3-Ethoxy-4-methylisoxazole-5-carbonitrile can be synthesized through a multistep process involving the reaction of ethyl acetoacetate and hydroxylamine hydrochloride to form ethyl 3-oxo-4-hydroxy-5-aminopentanoate. This intermediate is then reacted with acetic anhydride and phosphorus pentoxide to form ethyl 3-acetoxy-4-hydroxy-5-aminopentanoate. The final step involves the reaction of this compound with sodium ethoxide and acetonitrile to form this compound.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-methylisoxazole-5-carbonitrile has been studied for its potential therapeutic applications in various research studies. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its antifungal and antibacterial properties. In addition, this compound has been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
194286-84-5 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-ethoxy-4-methyl-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C7H8N2O2/c1-3-10-7-5(2)6(4-8)11-9-7/h3H2,1-2H3 |
Clave InChI |
BAFVEJBFCGDCRA-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C#N |
SMILES canónico |
CCOC1=NOC(=C1C)C#N |
Sinónimos |
5-Isoxazolecarbonitrile,3-ethoxy-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)





![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)




![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
